molecular formula C16H9FN2 B11862369 6-Fluoro-2-phenylquinoline-4-carbonitrile

6-Fluoro-2-phenylquinoline-4-carbonitrile

Cat. No.: B11862369
M. Wt: 248.25 g/mol
InChI Key: YQNCHVHYHUNPHM-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenylquinoline-4-carbonitrile is a chemical compound with the molecular formula C16H9FN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-phenylquinoline-4-carbonitrile typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. The reaction proceeds through condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then converted to the desired product . Microwave irradiation can be used to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional heating methods .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-phenylquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 6-Fluoro-2-phenylquinoline-4-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-phenylquinoline-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-4-carbonitrile
  • 2-Phenylquinoline-4-carbonitrile
  • 6-Fluoro-2-phenylquinoline

Uniqueness

6-Fluoro-2-phenylquinoline-4-carbonitrile is unique due to the presence of both a fluorine atom and a phenyl group on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H9FN2

Molecular Weight

248.25 g/mol

IUPAC Name

6-fluoro-2-phenylquinoline-4-carbonitrile

InChI

InChI=1S/C16H9FN2/c17-13-6-7-15-14(9-13)12(10-18)8-16(19-15)11-4-2-1-3-5-11/h1-9H

InChI Key

YQNCHVHYHUNPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C#N

Origin of Product

United States

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